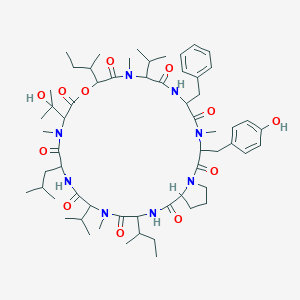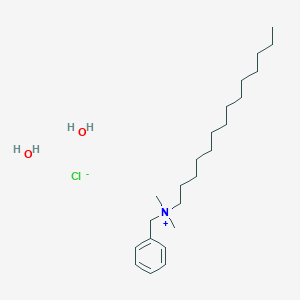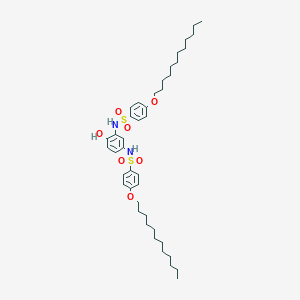![molecular formula C14H15NO2S B141005 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-47-7](/img/structure/B141005.png)
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with arthritis and other conditions. It was first approved by the US Food and Drug Administration (FDA) in 1991 and has since been widely used in clinical practice.
Mecanismo De Acción
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Etodolac has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a key role in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etodolac is a widely used NSAID in clinical practice, and its safety and efficacy have been well established. However, there are some limitations to its use in lab experiments. Etodolac can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. In addition, 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid can have variable effects depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of more selective COX inhibitors that have fewer off-target effects. Another area of interest is the use of 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research on the physiological and biochemical effects of 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid in different cell types and experimental conditions.
Métodos De Síntesis
Etodolac can be synthesized by a multi-step process starting from 2-bromo-4-(4-ethylthiazol-2-yl)phenyl)propanoic acid. The synthesis involves several reactions, including bromination, Suzuki coupling, and acid hydrolysis. The final product is obtained as a white crystalline powder with a melting point of 145-150°C.
Aplicaciones Científicas De Investigación
Etodolac has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. Etodolac has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
132483-47-7 |
|---|---|
Nombre del producto |
2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
2-[4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-3-12-8-18-13(15-12)11-6-4-10(5-7-11)9(2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) |
Clave InChI |
XRSPELJUQKTZOM-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canónico |
CCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)











